molecular formula C18H24N2O4 B15298494 1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid

1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid

Cat. No.: B15298494
M. Wt: 332.4 g/mol
InChI Key: QVBIUQHIHCIKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid is a complex organic compound that features a piperidine ring, an azetidine ring, and a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-piperidone.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor such as 3-aminopropanol.

    Coupling of the Piperidine and Azetidine Rings: The final step involves coupling the piperidine and azetidine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or azetidine derivatives.

Scientific Research Applications

1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Similar in structure but contains a pyrazole ring instead of an azetidine ring.

    ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: Contains a proline ring instead of an azetidine ring.

Uniqueness

1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid is unique due to the presence of both piperidine and azetidine rings, as well as the benzyloxycarbonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

1-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C18H24N2O4/c21-17(22)16-11-19(12-16)10-14-6-8-20(9-7-14)18(23)24-13-15-4-2-1-3-5-15/h1-5,14,16H,6-13H2,(H,21,22)

InChI Key

QVBIUQHIHCIKFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN2CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.